3,4-Dimethyl-2'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethyl-2’-methoxybenzophenone, also known as Oxybenzone, is an organic compound. It is a light yellow oil and is used in sunscreens and other personal care products.

Molecular Structure Analysis

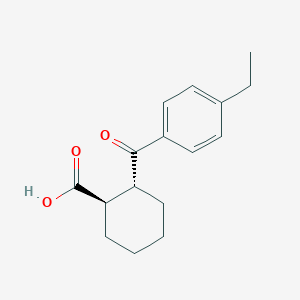

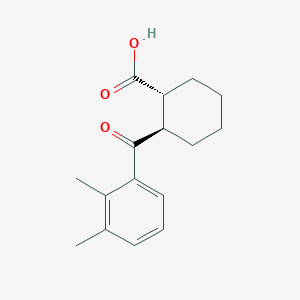

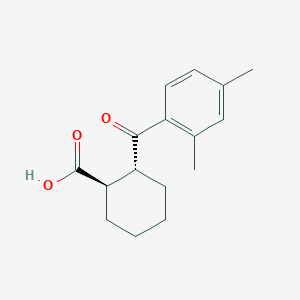

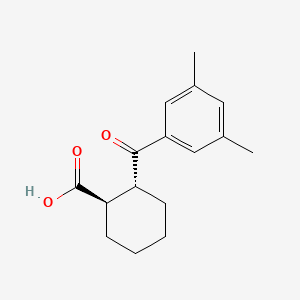

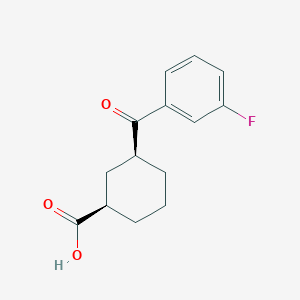

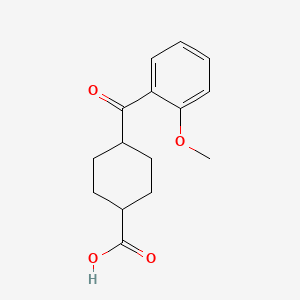

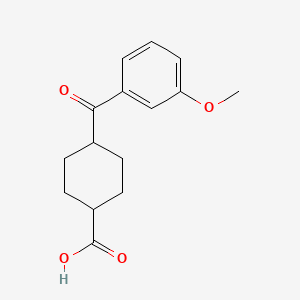

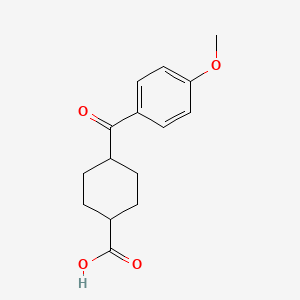

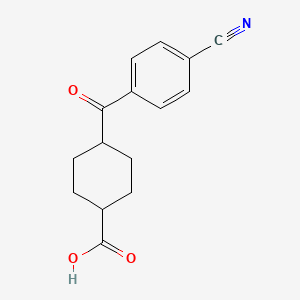

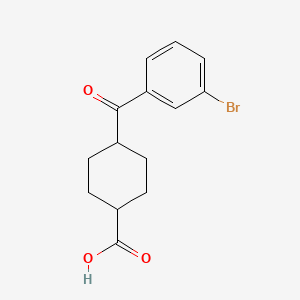

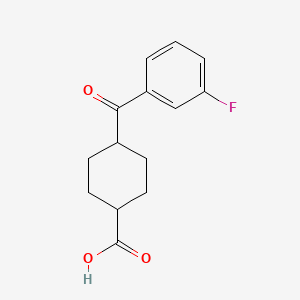

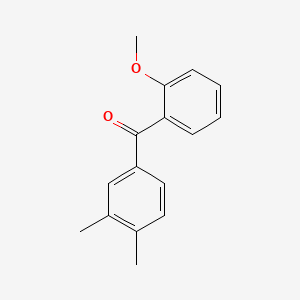

The molecular formula of 3,4-Dimethyl-2’-methoxybenzophenone is C16H16O2. It is a derivative of benzophenone . The structure of benzophenone derivatives involves a conjugated system where the hydroxyl group is hydrogen bonded to the ketone . This interaction contributes to their light-absorption properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Approaches : The compound has been involved in various synthesis processes. For example, it is synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate under specific conditions, yielding high purity and yield. This indicates its role in facilitating organic synthesis processes (Li Bin-dong, 2005).

- Microwave-Assisted Synthesis : Microwave methods have been used to synthesize 3,4-Dimethyl-2'-methoxybenzophenone, showing that this approach can reduce reaction time and improve yield, highlighting the compound's adaptability to advanced synthesis techniques (Zhou Xiao-yuan, 2010).

Photochemical Properties and Applications

- Photodynamic Therapy : Certain derivatives of 3,4-Dimethyl-2'-methoxybenzophenone show potential in photodynamic therapy for cancer treatment, owing to their good fluorescence properties and high singlet oxygen quantum yield. This suggests its significance in medical applications, particularly in oncology (M. Pişkin et al., 2020).

- Photobehavior Studies : Studies on the hydrogen abstraction by the excited triplet states of derivatives of this compound have been conducted, providing insights into its photochemical behavior. This has implications for understanding its interactions in various chemical environments (D. Jornet et al., 2011).

Environmental and Biological Interactions

- Environmental Analysis : Techniques have been developed for the detection of this compound in environmental water samples, indicating its environmental relevance and the need for monitoring its presence in ecosystems (N. Negreira et al., 2009).

- Biosynthesis Inhibition in Plants : It has been found to inhibit carotenoid biosynthesis in higher plant leaves under strong light, suggesting a potential application in agriculture or herbicide development (Yasuo Fujli et al., 2010).

Direcciones Futuras

One study examined the herbicidal action of 3,3’-dimethyl-4-methoxybenzophenone (NK-049) on the biosynthesis of photosynthetic pigments in higher plant leaves . The study suggested that NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light to result in chlorosis . This could be a potential future direction for the use of this compound.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.